
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Overview
Description
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-fluoro-2-methylphenyl group and a chlorine atom is attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide typically involves the reaction of 3-fluoro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-fluoro-2-methylaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The amide group can be reduced to form amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. The presence of the chloro and fluoro substituents can influence the pharmacokinetic profiles and biological activities of the resulting drugs.
Antimicrobial Activity
Research indicates that derivatives of acetamides, including 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide, exhibit antimicrobial properties. For instance, studies have shown that the incorporation of chlorine enhances the antibacterial activity against pathogens such as Klebsiella pneumoniae. The compound's mechanism involves interaction with penicillin-binding proteins, promoting bacterial cell lysis .
Materials Science
Development of New Materials
In materials science, this compound can be utilized in the synthesis of polymers and coatings with tailored properties. Its reactivity allows it to serve as a building block for complex materials that require specific functionalities, such as enhanced thermal stability or chemical resistance.
Biological Studies
Molecular Probes
The compound can act as a molecular probe in biological studies to investigate enzyme interactions and protein-ligand dynamics. Its unique structure enables researchers to study specific biological pathways and mechanisms at the molecular level, providing insights into cellular processes.
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound:
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Used as an intermediate for synthesizing pharmaceuticals; shows potential antibacterial activity. |
Materials Science | Serves as a precursor for developing specialized polymers and coatings. |
Biological Studies | Functions as a probe for studying enzyme interactions and biological processes at the molecular level. |
Case Studies
-
Antibacterial Activity Study
A study investigated the antibacterial effects of various acetamide derivatives against Klebsiella pneumoniae. The presence of the chloro group in this compound significantly improved its efficacy, demonstrating a minimum inhibitory concentration (MIC) of 512 µg/mL compared to higher MICs for similar compounds lacking this substitution . -
Pharmacokinetic Profiling
In pharmacokinetic evaluations, compounds similar to this compound exhibited favorable absorption and distribution characteristics, suggesting good potential for oral administration in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and chloro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
- 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties and interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2-Chloro-N-(3-fluoro-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉ClFNO, with a molecular weight of approximately 201.63 g/mol. The compound features a chloro group, a fluoro group, and an acetamide functional group, which contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the chloro and fluoro substituents enhances its ability to form hydrogen bonds and halogen bonds with macromolecules, influencing their functions. This interaction is crucial for modulating enzyme activity and receptor binding, potentially leading to various therapeutic effects .
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit antibacterial properties. For instance, studies on related acetamides have shown promising results against pathogens such as Klebsiella pneumoniae. The mechanism often involves inhibition of penicillin-binding proteins, leading to bacterial cell lysis .
Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
---|---|---|
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 µg/mL | K. pneumoniae |
N-(4-fluoro-3-nitrophenyl)acetamide | 1024 µg/mL | K. pneumoniae |
This table illustrates the comparative antibacterial effectiveness of structurally related compounds, highlighting the enhanced activity conferred by the chloro substitution in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide .
Case Studies
- Antibacterial Activity Evaluation : A study focused on the antibacterial action of acetamides found that the introduction of a chloro atom significantly improved the efficacy against K. pneumoniae. The compound's stability in target enzymes was attributed to this substitution, indicating a direct correlation between chemical structure and biological activity .
- Cytotoxicity and Pharmacokinetics : Investigations into the cytotoxic profile of related compounds revealed favorable results for future toxicological assessments. The compounds demonstrated low cytotoxicity while maintaining effective antibacterial action, suggesting a potential for development into therapeutic agents with minimal side effects .
Comparative Analysis
The unique substitution pattern of this compound distinguishes it from other acetamides. For example:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide | C₉H₉ClFNO | Different position of fluorine |
N-(3-fluorophenyl)acetamide | C₈H₈FNO | Lacks chlorine substitution |
This comparison underscores how variations in substituent positions can impact biological properties, making this compound a candidate for further exploration in drug development .
Properties
IUPAC Name |
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPSLKVJMLPHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359259 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347196-12-7 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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